![molecular formula C34H38ClNO7 B12336340 diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DY 885* is a compound known for its broad-spectrum antibacterial activity. It is a yellow crystalline solid with the chemical formula C34H32NO3.ClO4 and a molecular weight of 602.08 . DY 885* is primarily used in the treatment of infections caused by Gram-positive bacteria, making it valuable in medical applications .
Métodos De Preparación
DY 885* is typically produced through microbial fermentation. It is a secondary metabolite produced by certain species of bacteria belonging to the genus Fusarium . The production process involves cultivating the bacteria under specific conditions to induce the synthesis of DY 885*. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
DY 885* undergoes several types of chemical reactions, including:
Oxidation: DY 885* can be oxidized to form various oxidation products. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of DY 885* typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: DY 885* can undergo substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
DY 885* has a wide range of scientific research applications, including:
Chemistry: In chemistry, DY 885* is used as a model compound to study reaction mechanisms and pathways.
Biology: In biological research, DY 885* is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: DY 885* is used in the development of antibacterial therapies, particularly for infections caused by Gram-positive bacteria.
Industry: In industrial applications, DY 885* is used in the production of antibacterial coatings and materials.
Mecanismo De Acción
The mechanism of action of DY 885* involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, DY 885* disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The molecular targets of DY 885* include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparación Con Compuestos Similares
DY 885* can be compared with other antibacterial compounds such as penicillin, vancomycin, and tetracycline. While all these compounds exhibit antibacterial activity, DY 885* is unique in its broad-spectrum activity against Gram-positive bacteria and its specific mechanism of action targeting cell wall synthesis . Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Vancomycin: Also targets cell wall synthesis but is primarily used for treating resistant bacterial strains.
Tetracycline: Inhibits protein synthesis and has a broader spectrum of activity, including Gram-negative bacteria .
DY 885* stands out due to its unique chemical structure and specific mechanism of action, making it a valuable compound in both research and clinical settings .
Propiedades
Fórmula molecular |
C34H38ClNO7 |
|---|---|
Peso molecular |
608.1 g/mol |
Nombre IUPAC |
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C34H38NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-14,17-19,31H,3-4,7-12,15-16,20-21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; |
Clave InChI |
MVZIFYYLKQRWNA-NDUABGMUSA-M |
SMILES isomérico |
CC[N+](=C1CCC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC[N+](=C1CCC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

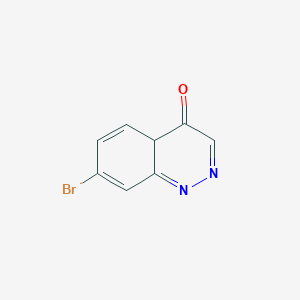
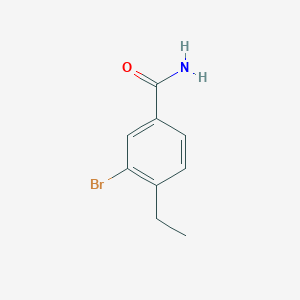
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
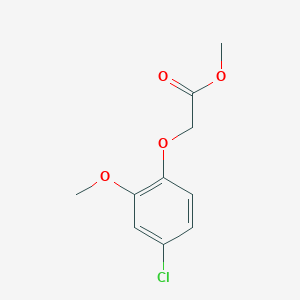
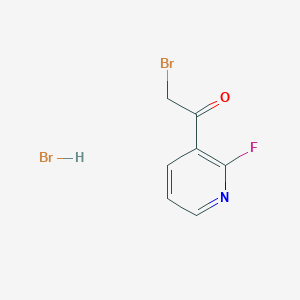
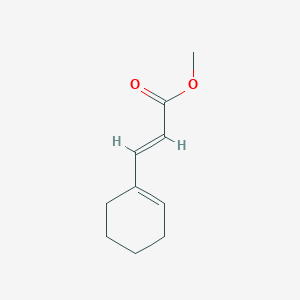
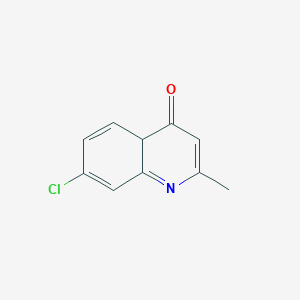
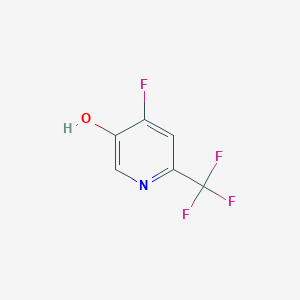
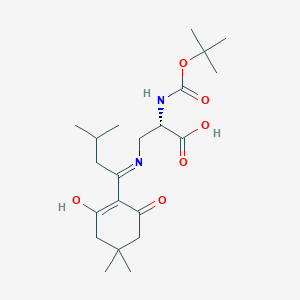

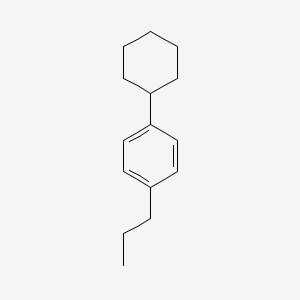
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
